molecular formula C19H13BrCl2N2O2 B4878462 2-({3-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLENE)MALONONITRILE

2-({3-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLENE)MALONONITRILE

Cat. No.: B4878462
M. Wt: 452.1 g/mol
InChI Key: IZXUIRIJZVMBLU-UHFFFAOYSA-N
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Description

2-({3-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLENE)MALONONITRILE is a complex organic compound with a unique structure that includes bromine, chlorine, and ethoxy groups

Preparation Methods

The synthesis of 2-({3-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLENE)MALONONITRILE involves several steps. The starting materials typically include 3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde and malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with malononitrile to form the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of bromine and ethoxy groups makes it susceptible to oxidation reactions. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({3-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLENE)MALONONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({3-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLENE)MALONONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-({3-BROMO-4-[(2,4-DICHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLENE)MALONONITRILE lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[[3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrCl2N2O2/c1-2-25-18-7-12(5-13(9-23)10-24)6-16(20)19(18)26-11-14-3-4-15(21)8-17(14)22/h3-8H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXUIRIJZVMBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C#N)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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